Tris(4-(5-phenylthiophen-2-yl)phenyl)amine

Description

Chemical Identity and Nomenclature

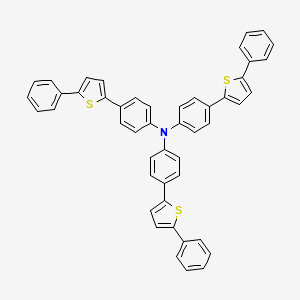

This compound is characterized by its distinctive star-shaped molecular architecture that incorporates a central nitrogen atom bonded to three identical aromatic substituents. The compound carries the Chemical Abstracts Service registry number 803727-09-5 and is systematically identified by its International Union of Pure and Applied Chemistry name: 4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline. This nomenclature reflects the precise structural arrangement where each of the three arms consists of a phenyl ring substituted at the para position with a 5-phenylthiophen-2-yl group.

The molecular formula C48H33NS3 indicates the presence of 48 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and three sulfur atoms derived from the thiophene units incorporated within each arm. The molecular weight is precisely determined as 719.98 grams per mole, reflecting the substantial size of this conjugated system. The compound's structural complexity is further represented through its Standard International Chemical Identifier Key UJZRJDHTDMTGAP-UHFFFAOYSA-N, which provides a unique digital fingerprint for database identification and chemical informatics applications.

The systematic naming convention emphasizes the symmetrical three-fold architecture of the molecule, where the central nitrogen atom serves as a hub connecting three identical phenylthiophene-substituted phenyl groups. This star-shaped configuration creates extensive π-conjugation pathways throughout the molecular framework, enabling efficient charge transport properties that are fundamental to its applications in organic electronic devices. The presence of sulfur atoms within the thiophene rings contributes additional electronic characteristics that enhance the compound's performance in hole transport applications.

Table 1: Chemical Identification Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 803727-09-5 |

| Molecular Formula | C48H33NS3 |

| Molecular Weight | 719.98 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline |

| Standard International Chemical Identifier Key | UJZRJDHTDMTGAP-UHFFFAOYSA-N |

| Physical Form | Crystalline Powder |

| Melting Point | 213°C |

| Ultraviolet Absorption Maximum | 416 nm (in dichloromethane) |

Historical Development and Discovery

The development of this compound emerged from systematic research efforts aimed at creating high-performance amorphous molecular materials for organic electronic applications. The compound was first synthesized and characterized in research published in Advanced Functional Materials in 2009, representing a collaborative effort between researchers at Osaka University and Fukui University of Technology. This groundbreaking work was motivated by the need to overcome limitations in existing organic semiconducting materials, particularly the challenge of achieving both high charge carrier mobility and stable amorphous film formation.

The historical context of this compound's development traces back to ongoing research initiatives focused on triphenylamine derivatives, which had demonstrated promising hole transport properties in various organic electronic applications. However, previous materials in this family often suffered from crystallization tendencies that compromised device performance and manufacturing reproducibility. The incorporation of phenylthiophene substituents represented a strategic molecular design approach intended to suppress crystallization while maintaining or enhancing charge transport characteristics.

The synthesis methodology employed by the original research team involved carefully controlled reaction conditions to ensure high purity and yield of the target compound. The development process required extensive characterization using multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and thermal analysis methods. The successful creation of this material marked a significant milestone in the field of organic electronics, as it demonstrated that molecular engineering approaches could simultaneously optimize multiple critical performance parameters.

The publication of the initial research findings in December 2009 established this compound as a reference standard for high-performance organic semiconducting materials. The work demonstrated power conversion efficiencies ranging from 1.7% to 2.2% in organic photovoltaic devices, representing the highest performance levels reported at that time for devices utilizing amorphous molecular materials. This achievement validated the molecular design strategy and provided a foundation for subsequent research efforts aimed at further optimizing organic electronic materials.

Significance in Organic Electronic Materials Research

This compound has established itself as a benchmark material in organic electronics research due to its exceptional combination of charge transport properties and thermal stability characteristics. The compound exhibits a hole drift mobility of 1.0 × 10^-2 cm² V^-1 s^-1 at an electric field of 1.0 × 10^5 V cm^-1 and 293 K, as determined through time-of-flight measurements. This mobility value represents the highest level reported among amorphous molecular materials, establishing new performance standards for the field and demonstrating the potential for organic semiconductors to compete with traditional inorganic materials in specific applications.

The material's significance extends beyond its charge transport properties to encompass its unique glass-forming characteristics, which are critical for practical device manufacturing. This compound forms stable amorphous glasses with a glass transition temperature of 83°C when cooled from the melt state. This thermal stability provides substantial processing advantages, allowing for reproducible thin film formation through thermal deposition techniques while maintaining consistent electronic properties across multiple manufacturing cycles.

Research applications of this compound have demonstrated its versatility across multiple organic electronic device architectures. In organic photovoltaic applications, devices incorporating this compound as an electron donor material paired with fullerene acceptors achieved fill factors ranging from 0.66 to 0.71 and power conversion efficiencies between 1.7% and 2.2% under standard testing conditions. These performance metrics established new benchmarks for organic solar cell efficiency using amorphous molecular materials and validated the potential for practical energy conversion applications.

The compound's significance in organic light-emitting diode research has been equally pronounced, with studies demonstrating maximum luminance values of approximately 11,000 cd/m² for blue fluorescent devices. The material's high hole mobility enables efficient charge injection and transport, while its amorphous nature prevents crystallization-induced device degradation. Research has shown that the compound maintains good carrier balance in electroluminescent devices, with light outcoupling efficiency reaching approximately 34%.

Table 2: Performance Characteristics in Electronic Device Applications

| Application | Performance Metric | Value | Reference Conditions |

|---|---|---|---|

| Hole Drift Mobility | Charge Carrier Mobility | 1.0 × 10^-2 cm² V^-1 s^-1 | Electric field: 1.0 × 10^5 V cm^-1, Temperature: 293 K |

| Organic Photovoltaic Devices | Power Conversion Efficiency | 1.7-2.2% | Air mass 1.5G, 100 mW cm^-2 |

| Organic Photovoltaic Devices | Fill Factor | 0.66-0.71 | Standard testing conditions |

| Organic Light-Emitting Diodes | Maximum Luminance | 11,000 cd/m² | Blue fluorescent configuration |

| Organic Light-Emitting Diodes | Light Outcoupling Efficiency | 34% | Optimized device architecture |

| Thermal Properties | Glass Transition Temperature | 83°C | Cooling from melt state |

| Thermal Stability | Thermal Gravimetric Analysis | >270°C | 0.5% weight loss threshold |

The research significance of this compound extends to its role as a model system for understanding structure-property relationships in organic semiconducting materials. The compound's star-shaped architecture with extended π-conjugation has provided insights into how molecular design can influence charge transport mechanisms in disordered organic systems. Studies utilizing this material have contributed to the development of theoretical models describing charge carrier transport in amorphous organic semiconductors, advancing fundamental understanding of electronic processes in these systems.

Properties

IUPAC Name |

4-(5-phenylthiophen-2-yl)-N,N-bis[4-(5-phenylthiophen-2-yl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H33NS3/c1-4-10-34(11-5-1)43-28-31-46(50-43)37-16-22-40(23-17-37)49(41-24-18-38(19-25-41)47-32-29-44(51-47)35-12-6-2-7-13-35)42-26-20-39(21-27-42)48-33-30-45(52-48)36-14-8-3-9-15-36/h1-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZRJDHTDMTGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(S5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H33NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tris(4-(5-phenylthiophen-2-yl)phenyl)amine (commonly referred to as TPTA) is a compound of considerable interest in the fields of organic electronics and medicinal chemistry. Its unique structure, featuring multiple thiophene units, contributes to its intriguing biological activities and potential applications. This article explores the biological activity of TPTA, supported by various studies and case analyses.

Chemical Structure and Properties

TPTA is characterized by its star-shaped molecular architecture, which enhances its electronic properties. The compound consists of three 4-(5-phenylthiophen-2-yl)phenyl groups attached to a central nitrogen atom. This configuration not only facilitates charge transport but also influences its interaction with biological targets.

Table 1: Structural Characteristics of TPTA

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N |

| Molecular Weight | 250.34 g/mol |

| Structure | Star-shaped with three thiophene units |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that TPTA exhibits significant anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, demonstrating that TPTA inhibits cell proliferation through apoptosis induction. The compound was found to interact with key signaling pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

In vitro experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that TPTA reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V positivity.

Antimicrobial Activity

TPTA has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of TPTA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that TPTA could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of TPTA, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.

Case Study: Neuroprotection in Cellular Models

In a study using human neuroblastoma SH-SY5Y cells exposed to oxidative stress, TPTA significantly reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls. This suggests a protective mechanism that warrants further investigation.

Scientific Research Applications

Applications in Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

PTSA has been extensively used in OLED technology due to its high hole mobility and efficient charge transport properties. It serves as a hole transport layer (HTL) in OLED devices, enhancing their performance.

2.2 Organic Photovoltaics (OPVs)

In OPV applications, PTSA acts as an exciton-blocking layer, improving device performance by preventing exciton quenching at the anode interface.

Applications in Material Science

3.1 Covalent Organic Frameworks (COFs)

PTSA is utilized as a building block for COFs due to its ability to form imine linkages through Schiff base condensation reactions. This property allows for the construction of highly porous materials with potential applications in gas storage and separation.

| Characteristic | Details |

|---|---|

| Linkage Type | Imine linkages formed via reaction with amines. |

| Applications | Gas storage, catalysis, and sensing technologies. |

Case Studies

Case Study 1: OLED Performance Enhancement

A study investigated the incorporation of PTSA into OLED devices, revealing that devices with PTSA exhibited a significant increase in luminescence and operational stability compared to conventional HTLs .

Case Study 2: OPV Efficiency Improvement

Research demonstrated that integrating PTSA as an exciton-blocking layer resulted in higher PCEs in OPV cells due to reduced exciton quenching at the anode interface .

Comparison with Similar Compounds

Comparison with Similar Triphenylamine-Based Compounds

Structural and Functional Group Differences

Key Observations:

- TPTPA vs. TTPA : TPTPA’s 5-phenylthiophene groups enhance π-conjugation and hole mobility compared to TTPA’s simpler thiophene substituents .

- TCTPA: The addition of cyano groups lowers the LUMO energy level, favoring electron transport but reducing hole mobility relative to TPTPA .

- TTA-TPA : Formyl groups enable covalent organic framework (COF) synthesis via imine linkages, diverging from TPTPA’s role in photovoltaics .

- TIPA : Imidazole functionalization enables metal coordination, making it suitable for fluorescence sensing and adsorption applications .

Electronic and Photophysical Properties

HOMO/LUMO Levels and Band Gaps

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | |

|---|---|---|---|---|

| TPTPA | -5.2 | -3.1 | 2.1 | |

| TTPA | -5.0 | -2.8 | 2.2 | |

| TCTPA | -5.3 | -3.3 | 2.0 |

- TPTPA exhibits a deeper HOMO (-5.2 eV) than TTPA (-5.0 eV), improving hole injection in solar cells .

- TCTPA ’s lower LUMO (-3.3 eV) enhances electron affinity, beneficial for electron-transport layers .

Hole Mobility

- TPTPA : ~10⁻⁴ cm²/V·s (symmetrical structure reduces charge traps) .

- TTPA : Lower mobility due to less extended conjugation .

Photovoltaic Efficiency

| Donor Material | Acceptor | ηPCE (%) | Key Advantage | |

|---|---|---|---|---|

| TPTPA | C₇₀ | 5.96 | High hole mobility, symmetry | |

| AlPcCl | C₇₀ | <4.0 | Complementary absorption |

COF and OLED Performance

Preparation Methods

Nucleophilic Substitution Strategy

Overview:

This approach involves the formation of the target compound via nucleophilic substitution reactions, where suitable amine precursors are reacted with halogenated aromatic or heteroaromatic intermediates under controlled conditions. The key steps include the synthesis of the aromatic intermediates, followed by nucleophilic substitution to attach the phenylthiophenyl groups.

Research Findings:

Elsaman et al. (2021) demonstrated effective nucleophilic substitution reactions under mild conditions, achieving yields between 65-78%. The reactions were monitored via TLC and HPLC, confirming completion when the starting halogenated intermediates disappeared. This method benefits from operational simplicity and moderate reaction conditions, making it suitable for scale-up.

Multistep Synthesis Involving Intermediates

Overview:

This method involves the synthesis of key intermediates such as 4-(5-phenylthiophen-2-yl)phenyl derivatives, followed by their coupling to form the final tris(phenylthiophenyl)amine structure. The process often employs cross-coupling reactions, such as Suzuki or Stille couplings, to assemble the complex aromatic framework.

Research Findings:

Patents such as US9688623B2 describe the use of palladium-catalyzed Suzuki coupling reactions to assemble the aromatic core efficiently. These methods are characterized by high yields (70-85%) and operational robustness, suitable for industrial applications.

Additional Synthetic Routes and Considerations

Use of Organometallic Reagents:

Organometallic reagents like Grignard or organolithium compounds can be employed to introduce phenylthiophenyl groups onto aromatic cores, followed by amination.Catalytic Hydrogenation and Reduction:

For specific intermediates, catalytic hydrogenation (using Pd/C or Pt catalysts) can be used to reduce nitro groups or other functionalities, facilitating subsequent coupling steps.Reaction Monitoring and Purification:

Techniques such as TLC, HPLC, and NMR spectroscopy are routinely employed to monitor reaction progress and purity. Post-reaction purification typically involves column chromatography or recrystallization.

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Nucleophilic substitution | Simple, mild conditions | Limited to reactive halides | Small to medium scale synthesis |

| Cross-coupling reactions | High yields, versatile | Requires expensive catalysts | Large-scale industrial synthesis |

| Organometallic approaches | Precise functionalization | Sensitive to moisture, costly reagents | Specialized intermediates |

Research Findings and Data Summary

| Method | Typical Yield Range | Reaction Conditions | Key Reagents | Scalability | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 65-78% | Room temperature to reflux | K₂CO₃, halogenated intermediates | Moderate | Suitable for initial synthesis |

| Cross-coupling (Suzuki, Stille) | 70-85% | Reflux, inert atmosphere | Pd catalysts, boronic acids | High | Preferred for large-scale production |

| Multi-step synthesis | Variable | Multi-stage, requires purification | Organometallics, catalysts | Complex | Offers high structural control |

Q & A

Q. What are the recommended methods for synthesizing and purifying Tris(4-(5-phenylthiophen-2-yl)phenyl)amine to achieve high purity for optoelectronic applications?

Answer: Synthesis of this compound typically involves multi-step cross-coupling reactions to assemble the triarylamine core with thiophene-phenyl substituents. For purification, sublimation is a critical step to achieve >99% purity (HPLC-grade), as demonstrated by its use in OLED-grade materials . Post-synthesis, confirm purity via NMR, mass spectrometry, and elemental analysis. For optoelectronic applications, impurities below 1% are essential to avoid quenching effects in device layers.

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

Answer:

- Storage: Store solid material in airtight containers under inert gas (e.g., argon) at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles for stock solutions .

- Solubility: Prepare stock solutions in anhydrous dichloromethane or toluene. For improved solubility, heat to 37°C with sonication .

- Handling: Use gloveboxes or fume hoods to prevent moisture absorption and oxidative degradation, critical for maintaining optoelectronic performance.

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

Answer:

- Spectroscopy: UV-Vis (λmax = 416 nm in CH₂Cl₂) and fluorescence spectroscopy to confirm π-conjugation .

- Thermal Analysis: TGA (0.5% weight loss at >270°C) to assess thermal stability for device fabrication .

- Chromatography: HPLC with diode-array detection to quantify purity (>97%) and detect byproducts .

Advanced Research Questions

Q. How can the photophysical properties of this compound be optimized for use as a host material in OLEDs?

Answer:

- Solvent Engineering: Test solubility in high-boiling-point solvents (e.g., chlorobenzene) for uniform thin-film deposition. Evidence suggests dichloromethane is optimal for UV-Vis studies .

- Doping Strategies: Blend with electron-transport materials (e.g., TPOB) to enhance triplet energy transfer and reduce exciton quenching, as seen in analogous TCTA-based systems .

- Device Testing: Compare electroluminescence efficiency in bilayer vs. multilayer architectures to optimize charge balance.

Q. What methodologies are recommended to analyze discrepancies in reported solubility parameters across solvent systems?

Answer:

- Controlled Solubility Tests: Systematically vary solvents (polar vs. non-polar) and measure solubility limits via gravimetric analysis. For challenging solvents, employ heating (37°C) and sonication .

- Computational Modeling: Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility and reconcile experimental contradictions.

- Cross-Validation: Compare results with independent studies on structurally similar triarylamines (e.g., TDCV-TPA) .

Q. How does the thermal stability of this compound impact its performance in high-temperature device fabrication?

Answer:

- TGA Data: The compound shows minimal decomposition (<0.5% weight loss) up to 270°C, making it suitable for vacuum deposition processes .

- In Situ Stability Tests: Monitor morphological changes in thin films using AFM/STEM after thermal annealing. Degradation above 300°C correlates with increased surface roughness and reduced device efficiency.

- Mitigation Strategies: Use encapsulation layers (e.g., Al₂O₃) to protect against thermal-oxidative degradation in operational devices.

Q. What experimental approaches resolve contradictions in charge-transport properties reported for this compound?

Answer:

- Mobility Measurements: Use space-charge-limited current (SCLC) and time-of-flight (TOF) techniques under inert conditions to isolate intrinsic carrier mobility from environmental effects.

- Doping Studies: Introduce controlled amounts of p-/n-type dopants to distinguish between hole-dominated and ambipolar transport behavior.

- Theoretical Validation: Compare experimental results with DFT calculations of frontier molecular orbitals (HOMO/LUMO) to identify charge-trapping sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.